molecular formula C19H20F3N3O B12237329 2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12237329
M. Wt: 363.4 g/mol
InChI Key: HBHXNLDCYAYABU-QPJJXVBHSA-N
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Description

2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a phenylprop-2-en-1-yl group, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 1-[(2E)-3-phenylprop-2-en-1-yl]piperidine: This intermediate can be synthesized by reacting piperidine with cinnamaldehyde under basic conditions.

    Formation of the pyrimidine ring: The intermediate is then reacted with 2-chloro-4-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the saturated derivative.

    Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for oxidation to ketones.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Epoxides or ketones derived from the phenylprop-2-en-1-yl group.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Material Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The piperidine ring may play a role in binding to these targets, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-methylpyrimidine
  • 2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-chloropyrimidine

Uniqueness

The presence of the trifluoromethyl group in 2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine distinguishes it from similar compounds, as this group can significantly influence the compound’s chemical properties, such as its reactivity, lipophilicity, and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H20F3N3O

Molecular Weight

363.4 g/mol

IUPAC Name

2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)17-8-11-23-18(24-17)26-16-9-13-25(14-10-16)12-4-7-15-5-2-1-3-6-15/h1-8,11,16H,9-10,12-14H2/b7-4+

InChI Key

HBHXNLDCYAYABU-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C/C=C/C3=CC=CC=C3

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC=CC3=CC=CC=C3

Origin of Product

United States

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